molecular formula C20H11Br2N B8259817 5,9-Dibromo-7H-dibenzo[c,g]carbazole

5,9-Dibromo-7H-dibenzo[c,g]carbazole

Cat. No.: B8259817
M. Wt: 425.1 g/mol
InChI Key: RNLVKXLQPAHSPR-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons in Advanced Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings. Their extended π-conjugated systems are the foundation of their utility in advanced materials science, bestowing upon them unique optical and electrochemical characteristics. nih.gov This extensive electron delocalization allows for efficient charge transport, making many PAHs excellent candidates for use as semiconductor materials in a variety of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govrsc.orgmdpi.com The ability to tune their electronic properties through chemical modification further enhances their significance, enabling the rational design of materials with specific functionalities. nih.gov

Overview of the Carbazole (B46965) Core Structure and its Electronic Characteristics

The carbazole core, a tricyclic aromatic amine consisting of a pyrrole (B145914) ring fused between two benzene (B151609) rings, is a prevalent building block in the design of functional organic materials. rsc.orgmdpi.com The nitrogen atom within the pyrrole ring imparts a high hole-transporting ability and an electron-rich nature to the molecule. rsc.org Carbazoles are known for their thermal and chemical stability, as well as their high photoluminescence quantum yields. rsc.org The electronic properties of the carbazole core, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be readily modified by functionalization at various positions on the carbazole skeleton, particularly at the 3, 6, and 9 positions. mdpi.com This tunability allows for the engineering of materials with desired charge injection and transport properties for optoelectronic devices. rsc.org

Role of Halogenation in Modulating Electronic and Photophysical Properties of Organic Frameworks

Halogenation, the introduction of halogen atoms into an organic compound, is a powerful strategy for modulating the electronic and photophysical properties of organic frameworks. nih.gov The introduction of bromine atoms, for instance, can significantly alter a molecule's properties through a combination of inductive and resonance effects, as well as through the "heavy atom effect," which can promote intersystem crossing and influence phosphorescence. nih.gov In the context of carbazole-based dyes, bromination has been observed to induce blueshifted UV-visible absorption and photoluminescence spectra. nih.gov This is often attributed to an increase in the dihedral angles between the constituent aromatic rings, leading to a less planar molecular structure and a disruption of the π-conjugation. nih.gov Furthermore, halogenation can impact the solubility and thin-film morphology of organic semiconductors, which are critical parameters for device fabrication and performance.

Academic Research Trajectories of 5,9-Dibromo-7H-dibenzo[c,g]carbazole and Related Derivatives

While the parent compound, 7H-dibenzo[c,g]carbazole, has been the subject of toxicological and carcinogenic studies, dedicated academic research into the synthesis, electronic, and photophysical properties of this compound is notably limited in publicly available literature. inchem.orgnih.gov However, research on related substituted dibenzo[c,g]carbazole and other brominated carbazole derivatives provides a framework for understanding the potential characteristics and applications of this specific isomer. For instance, studies on 5,9-dimethyldibenzo[c,g]carbazole have explored its biological activity. nih.gov Research on other brominated carbazoles has demonstrated the impact of bromine substitution on their optical and electrochemical properties, suggesting that this compound could be a candidate for applications in organic electronics where precise tuning of energy levels and molecular geometry is required. nih.gov Theoretical studies on various carbazole derivatives also contribute to predicting the electronic structure and potential utility of underexplored compounds like this compound. The current research landscape indicates that while the foundational chromophore is recognized, the specific properties endowed by 5,9-dibromination remain a promising yet underexplored area for materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,15-dibromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br2N/c21-15-9-17-19(13-7-3-1-5-11(13)15)20-14-8-4-2-6-12(14)16(22)10-18(20)23-17/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLVKXLQPAHSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Halogenated Dibenzo C,g Carbazoles

Regioselective Bromination Strategies for Dibenzo[c,g]carbazole Scaffolds

Achieving regioselective halogenation on the complex dibenzo[c,g]carbazole core is a critical challenge in the synthesis of precisely functionalized materials. The electronic landscape of the fused aromatic system dictates the positions most susceptible to electrophilic attack. For the parent 9H-carbazole, electrophilic substitution typically occurs at the 3 and 6 positions. thieme-connect.de However, in the extended dibenzo[c,g]carbazole system, the reactivity patterns are more complex. The development of selective bromination methods is therefore essential for accessing specific isomers like the 5,9-dibromo derivative.

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of aromatic and heteroaromatic compounds due to its ease of handling compared to liquid bromine and its ability to provide a low, steady concentration of electrophilic bromine. masterorganicchemistry.comwikipedia.org The regioselectivity of NBS bromination can be influenced by solvent polarity and the electronic nature of the substrate. researchgate.net For carbazole (B46965) and its derivatives, NBS has proven effective in achieving controlled bromination. wisdomlib.orgresearchgate.netresearchgate.net

The reaction typically proceeds via an electrophilic aromatic substitution mechanism. In the case of carbazole-based D–π–A dyes, the position and number of bromine atoms introduced were found to be highly dependent on the stoichiometric amount of NBS used. rsc.org For instance, the high reactivity and selectivity of the 6-position of a carbazole moiety allowed for facile monobromination when one equivalent of NBS was used. rsc.org By analogy, the synthesis of 5,9-Dibromo-7H-dibenzo[c,g]carbazole would require careful optimization of reaction conditions, including the stoichiometry of NBS, solvent, and temperature, to favor substitution at these specific positions over other potentially reactive sites. The Wohl-Ziegler reaction, which involves NBS and a radical initiator, is used for allylic and benzylic bromination and represents a different pathway from the desired aromatic substitution. wikipedia.org

Table 1: Representative Conditions for NBS-Mediated Bromination of Carbazole Derivatives
SubstrateNBS EquivalentsSolventConditionsProductYieldReference
TetrahydrocarbazoleExcessConcentrated H₂SO₄Not specified2,7-dibromo-1,2,3,4-tetrahydrocarbazoleGood wisdomlib.org
Carbazole-based D–π–A dye (2C–CHO)1Not specifiedNot specified6-bromo derivativeHigh rsc.org
9H-carbazoleAppropriate quantityDichloromethaneAmbient temperature, silica gelMono-, di-, or polybrominated carbazolesHigh researchgate.net
Dibenzo[hi,st]ovalene-MesNot specifiedNot specifiedMild conditionsDibrominated DBOVNot specified nih.gov

Oxidative Bromination Approaches

In response to the increasing demand for environmentally sustainable synthetic methods, oxidative bromination has emerged as a powerful alternative to traditional techniques that often use hazardous reagents like molecular bromine. researchgate.net This strategy utilizes less hazardous bromide sources, such as hydrobromic acid (HBr) or bromide salts, in combination with a chemical oxidant. researchgate.net A variety of efficient oxidative bromination systems have been developed, featuring high flexibility in reaction design and a wide selection of abundant bromide sources and oxidants. researchgate.net

Aerobic bromination, which uses molecular oxygen as a green oxidant, is particularly attractive. For example, a highly regioselective aerobic bromination of aromatic compounds has been achieved using a Fe₃O₄@SiO₂/CuO nanocatalyst, affording para-selective products in high yields. researchgate.net Such catalytic systems demonstrate excellent reusability, further enhancing their environmental credentials. researchgate.net The application of these methods to the dibenzo[c,g]carbazole scaffold could provide a greener and more efficient route to this compound.

Microwave-Assisted Halogenation Techniques with Hydrohalic Acids

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times. semanticscholar.orgresearchgate.net Microwave irradiation generates heat internally and uniformly within the reaction mixture, a distinct advantage over conventional heating methods. semanticscholar.org

An effective microwave-assisted protocol for the halogenation of carbazole and other aromatic compounds has been developed using a hydrogen peroxide–hydrohalic acid system. researchgate.net This method provides a new, environmentally benign approach for synthesizing halogenoarenes, including 3-bromocarbazole and 3,6-dibromocarbazole (B31536). researchgate.net The extension of this technique to the dibenzo[c,g]carbazole system could offer a rapid and efficient pathway to this compound. The optimization of such a reaction would involve adjusting parameters like microwave power, temperature, and reaction time to maximize the yield of the desired isomer. nih.gov

Advanced Synthetic Routes for Functionalized Dibenzo[c,g]carbazole Derivatives

The this compound scaffold is not merely a target molecule but a crucial intermediate for creating larger, more complex π-conjugated systems. The bromine atoms serve as versatile synthetic handles for post-functionalization, most notably through metal-catalyzed cross-coupling reactions. Furthermore, advanced metal-free methodologies are continually being developed for the construction of the carbazole core itself.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Extended Conjugation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis. nih.gov For dibrominated aromatic compounds, these reactions allow for the stepwise or simultaneous introduction of new aryl or alkynyl groups, thereby extending the π-conjugated system and modulating the electronic and optical properties of the molecule.

The Suzuki-Miyaura coupling reaction , which couples an organoboron compound with an organohalide using a palladium catalyst, is a robust method for creating biaryl linkages. nih.govresearchgate.net The reaction of this compound with various arylboronic acids would yield 5,9-diaryl-7H-dibenzo[c,g]carbazole derivatives. Reaction conditions are typically optimized by screening catalysts, bases, and solvents to achieve high yields. nih.gov For instance, successful double Suzuki coupling of 2,5-dibromo-3-hexylthiophene was achieved using Pd(PPh₃)₄ as a catalyst and potassium phosphate as a base. nih.gov

The Sonogashira coupling reaction provides a powerful method for linking terminal alkynes to aryl halides, catalyzed by palladium and copper complexes. rsc.org This reaction is particularly valuable for creating rigid, linear extensions of the π-system. Subjecting this compound to Sonogashira coupling with terminal acetylenes would produce derivatives with extended conjugation, significantly impacting their absorption and emission characteristics. nih.govresearchgate.net Solvent-free Sonogashira reactions have been developed using high-speed ball milling, offering a greener alternative to traditional solution-phase chemistry. rsc.org

Table 2: General Conditions for Metal-Catalyzed Cross-Coupling Reactions
ReactionAryl HalideCoupling PartnerCatalyst SystemBaseSolventReference
SuzukiBromo compoundsArylboronic acidPd₂(dba)₃ (10 mol%)Sodium carbonateDioxane/Water nih.gov
Suzuki2,5-Dibromo-3-hexylthiopheneArylboronic acidPd(PPh₃)₄ (6 mol%)K₃PO₄1,4-Dioxane/Water nih.gov
SonogashiraAryl halides (I, Br)Trimethylsilylacetylene or PhenylacetyleneNot specified (Copper co-catalyst)Not specifiedSolvent-free (Ball milling) rsc.org
SonogashiraDibrominated DBOVNot specifiedTransition-metal catalystNot specifiedNot specified nih.gov

Metal-Free Cyclization and Annulation Methodologies

While metal-catalyzed reactions are dominant, there is a growing interest in developing transition-metal-free synthetic strategies to avoid potential metal contamination in the final products. rsc.orgresearchgate.net These methods often rely on different activation modes to construct complex heterocyclic systems.

Annulation reactions are a powerful strategy for building the carbazole skeleton from simpler precursors. These methods involve the formation of a new ring onto an existing molecular framework. researchgate.net For example, a phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed to access functionalized dihydrocarbazoles. nih.gov Another approach involves the benzannulation of 3-nitroindoles with alkylidene azlactones to synthesize 4-hydroxycarbazole derivatives. acs.org These strategies highlight the potential for constructing highly substituted carbazole cores without the need for transition metals.

Radical cyclization offers another metal-free pathway. A transition-metal-free radical cyclization of 2-arylbenzoimidazoles with unactivated alkanes has been demonstrated using di-tert-butyl peroxide (DTBP) as a promoter in aqueous media. researchgate.net Similarly, a metal-free oxidative cyclization of enynals has been developed to synthesize α-pyrone derivatives. rsc.org Applying the principles of intramolecular C-H functionalization and cyclization could lead to novel, metal-free routes for synthesizing the dibenzo[c,g]carbazole ring system itself or for further elaborating its structure.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.govnih.gov This approach offers advantages in terms of atom economy, reduced synthesis time, and minimized waste generation, making it a powerful tool in drug discovery and materials science. mdpi.com

While specific MCRs for the direct assembly of this compound are not extensively documented, the principles of MCRs can be applied to generate related carbazole frameworks. For instance, a one-pot procedure for the synthesis of benzo[a]carbazole derivatives has been developed from 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile, which proceeds through an intermediate pyrrole (B145914) that undergoes intramolecular cyclization. nih.govrsc.org

For a pre-formed this compound scaffold, the bromine atoms serve as key anchor points for diversification in post-MCR modifications. A common strategy involves using the dibrominated carbazole in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, with products obtained from MCRs. This hybrid approach allows for the rapid generation of molecular complexity and the attachment of diverse functionalities to the dibenzocarbazole core.

Intramolecular C-H Amination and Arylation Approaches

The formation of the carbazole nucleus often relies on the creation of a key C–N bond via cyclization. Intramolecular C-H amination is a powerful and modern strategy for this transformation, providing a direct route from substituted diarylamine or biphenyl precursors. Various catalytic systems have been developed to achieve this, offering alternatives to traditional methods that may require harsh conditions.

Recent advancements include:

Iron-Catalyzed C-H Amination : An efficient protocol using an iron catalyst and air as the oxidant has been reported for the synthesis of N-H carbazoles from 2-cyclohexenyl aminoarenes. rsc.org This method involves a C-H amination followed by an aromatization process.

Visible-Light-Promoted C-H Amination : The use of visible light to facilitate the conversion of 2-azidobiphenyls into carbazoles represents a mild and effective method. rsc.orgresearchgate.net This reaction proceeds with nitrogen as the only byproduct and is tolerant of a wide range of functional groups. nih.gov

Palladium-Catalyzed C-H Amination : Pd-catalyzed oxidative C-H amination of N-protected 2-arylanilines can be achieved at ambient temperatures using reagents like Oxone.

These methods are primarily used for the synthesis of the carbazole core. In the context of this compound, these strategies would be applied to a suitably substituted precursor, such as a dibrominated diarylamine, to construct the final heterocyclic system.

Method Precursor Type Catalyst/Promoter Key Features
Iron-Catalyzed Amination2-Cyclohexenyl aminoarenesIron salt / AirGreen conditions, uses air as oxidant. rsc.org
Visible-Light Amination2-AzidobiphenylsPhotoredox catalyst / LightMild conditions, high functional group tolerance. rsc.orgresearchgate.net
Palladium-Catalyzed AminationN-Ts-2-arylanilinesPalladium catalyst / OxoneOccurs at ambient temperature.

Lewis Acid-Promoted Cyclization Strategies

Lewis and Brønsted acids are frequently employed to promote cyclization reactions, particularly intramolecular electrophilic aromatic substitutions (Friedel-Crafts type reactions), to form polycyclic aromatic compounds. rsc.orgbeilstein-journals.org This strategy is applicable to the synthesis of the dibenzo[c,g]carbazole skeleton from appropriately designed precursors.

For example, the synthesis of benzo[a]carbazole derivatives has been achieved through the intramolecular cyclization of 3-cyanoacetamide pyrrole intermediates using a solid Brønsted acidic catalyst derived from sulfonated amorphous carbon. nih.govrsc.org This reaction demonstrates the utility of acidic catalysts in forming the fused carbazole ring system under thermal conditions. nih.gov Common Lewis acids like aluminum trichloride (AlCl₃) are also effective in promoting such cyclizations to construct various heterocyclic systems. nih.gov

The synthesis of this compound via this route would hypothetically involve a precursor containing the necessary aromatic rings linked by a bond that can be cyclized. The Lewis acid would activate the substrate, facilitating the intramolecular attack of one aromatic ring onto another to forge the final fused structure.

Diels-Alder Reaction Pathways for the Construction of Fused Systems

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings and is particularly useful for building polycyclic aromatic frameworks. This [4+2] cycloaddition can be envisioned as a key step in assembling the dibenzo[c,g]carbazole core.

While a direct Diels-Alder synthesis of this compound is not prominently reported, related strategies highlight its feasibility. For instance, the Diels-Alder reaction of 9-bromoanthracene with various dienophiles has been studied, demonstrating that brominated polycyclic aromatic hydrocarbons can successfully participate in such cycloadditions. researchgate.net Given that the dibenzo[c,g]carbazole core contains an anthracene-like moiety, this suggests that a similar approach could be viable. A potential synthetic route could involve the reaction of a diene fused to an indole ring with a brominated dienophile, or vice versa, to construct the carbocyclic portion of the target molecule.

Samarium(II)-Mediated Cascade Approaches to Dibenzoindolo[3,2-b]carbazoles

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis for its ability to mediate a variety of reductive coupling and cascade reactions under mild conditions. nih.govnih.gov Its high chemoselectivity and functional group tolerance make it ideal for the synthesis of complex natural products and polycyclic systems. bohrium.com SmI₂ can generate radical or organosamarium anionic intermediates, which can trigger subsequent bond-forming events. gu.seresearchgate.net

A notable application of this methodology in a related system is the synthesis of previously unstudied dibenzoindolo[3,2-b]carbazoles. This synthesis utilizes a two-directional approach involving a connective-Pummerer cyclization followed by a SmI₂-mediated tag cleavage-cyclization cascade. The use of a phase tag in this process allows for the handling of unstable intermediates that would otherwise be difficult to purify. This powerful cascade reaction demonstrates the capability of SmI₂ to construct intricate, fused N-heterocyclic systems that are structurally analogous to dibenzocarbazoles.

Derivatization for Supramolecular and Polymeric Architectures

The rigid, planar structure of the dibenzo[c,g]carbazole core makes it an attractive building block for supramolecular assemblies and conjugated polymers. The presence of bromine atoms at the 5 and 9 positions is critical, as they provide reactive sites for post-synthesis modification, most commonly through palladium-catalyzed cross-coupling reactions.

Dibrominated carbazoles, such as 2,7-dibromo-9-octyl-9H-carbazole, are well-established monomers for the synthesis of conjugated polymers used in organic electronics. researchgate.netnih.gov The bromine atoms enable polymerization through reactions like Suzuki or Stille coupling, leading to high molecular weight materials with tailored electronic properties. Similarly, this compound can be considered a key monomer for creating novel polymers with extended π-conjugation.

Synthesis of Carbazole-Thiazole Conjugates

Conjugating carbazole moieties with other heterocyclic rings, such as thiazole, is a common strategy to develop molecules with specific photophysical or biological properties. The synthesis of such conjugates often relies on building the thiazole ring onto a functionalized carbazole precursor.

For this compound, a versatile route to carbazole-thiazole conjugates would involve a two-step process:

Cross-Coupling Reaction : The bromine atoms can be functionalized using a palladium-catalyzed cross-coupling reaction. For example, a Sonogashira coupling with a terminal alkyne (e.g., propargyl alcohol) or a Suzuki coupling with a boronic ester containing a formyl group would introduce a side chain with a reactive handle. The selective mono- or di-substitution can often be controlled by reaction stoichiometry and conditions, as demonstrated in the coupling reactions of other dibrominated heterocycles. researchgate.neted.ac.uk

Thiazole Ring Formation : The introduced functional group is then used to construct the thiazole ring. For instance, an aldehyde can be condensed with a thiosemicarbazide, followed by cyclization to form an aminothiazole derivative. Alternatively, an α-bromoketone intermediate can be reacted with a thioamide to yield the thiazole ring. nih.gov

This modular approach allows for the synthesis of a wide variety of carbazole-thiazole conjugates with tailored structures for applications in materials science and medicinal chemistry.

Incorporation into Self-Assembled Monolayer Precursors

The development of efficient hole-transporting materials is a critical aspect of advancing organic photovoltaic technologies, including perovskite solar cells (PSCs) and organic solar cells (OPVs). Carbazole-based self-assembled monolayers (SAMs) have emerged as a promising class of materials for this purpose, offering excellent hole-extraction and injection properties. The introduction of halogen atoms, such as bromine, into the carbazole framework can significantly influence the material's electronic properties and performance in devices.

Halogenated carbazole-based SAMs are recognized for their high performance as hole-transporting materials in organic photovoltaics nanoge.org. The well-known carbazole-based SAM, 2PACz, has been successfully employed in various solar cell technologies. Its brominated successor, Br-2PACz, has demonstrated even greater suitability for OPVs nanoge.org. The presence of bromine atoms in the carbazole structure can enhance the device's power conversion efficiency (PCE) researchgate.net. For instance, in mixed tin/lead (Sn/Pb) perovskite solar cells, the use of [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) as the hole transport layer resulted in record efficiencies rsc.org.

The synthesis of these SAM precursors typically involves the functionalization of the carbazole nitrogen. A common strategy is the N-alkylation of the dibrominated dibenzocarbazole core with a linker that terminates in an anchoring group, most commonly a phosphonic acid. This anchoring group is crucial for the formation of a stable, ordered monolayer on metal oxide surfaces like indium tin oxide (ITO).

A general synthetic approach to a precursor for a SAM based on a dibrominated carbazole core is outlined below:

N-Alkylation: The nitrogen of the dibrominated carbazole is alkylated with a bifunctional linker, for example, an ethyl bromoacetate. This reaction is typically carried out in the presence of a base.

Introduction of the Anchoring Group: The terminal functional group of the linker is then converted into a phosphonic acid. This can be achieved through various methods, such as the Arbuzov reaction followed by hydrolysis.

The resulting molecule, a dibrominated carbazole derivative with a phosphonic acid anchoring group, is then ready to be used as a precursor for the formation of a self-assembled monolayer. The table below summarizes the key characteristics of a representative halogenated carbazole-based SAM precursor.

Compound NameCore StructureFunctional GroupsApplication
[2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz)3,6-dibromo-9H-carbazoleEthyl chain linker, Phosphonic acid anchoring groupHole-transporting material in solar cells

The enhanced performance of devices utilizing Br-2PACz can be attributed to several factors. The bromine functionalization can lead to improved stability and suppressed recombination at the interface researchgate.net. The halogenated SAMs contribute to both the device's performance and its long-term stability researchgate.net.

Preparation of Ligands for Coordination-Driven Supramolecular Cages

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, discrete three-dimensional structures known as metal-organic cages (MOCs) or supramolecular cages. These cages have potential applications in catalysis, molecular recognition, and drug delivery. The design of the organic ligands is paramount in dictating the final geometry and properties of the assembled cage. The rigid and planar structure of the dibenzo[c,g]carbazole core makes it an attractive building block for such ligands.

While the direct use of this compound in the synthesis of supramolecular cages is not yet extensively documented, the principles of ligand design and synthesis using other carbazole derivatives can be applied. The bromine atoms at the 5 and 9 positions of the dibenzocarbazole offer convenient points for the introduction of coordinating moieties.

A general strategy for the preparation of a dibenzo[c,g]carbazole-based ligand for a supramolecular cage would involve the following steps:

Functionalization of the Dibromo Core: The bromine atoms can be replaced with coordinating groups through cross-coupling reactions, such as the Suzuki or Sonogashira coupling. This allows for the introduction of pyridyl, carboxylate, or other metal-binding functionalities.

Control of Ligand Geometry: The angle between the two coordinating groups on the ligand is crucial for determining the final structure of the supramolecular cage. The rigid dibenzocarbazole scaffold provides a well-defined platform for positioning these groups.

For example, a ditopic ligand could be synthesized by performing a Suzuki coupling reaction between this compound and a pyridine-boronic acid derivative. The resulting ligand would possess two pyridine units capable of coordinating to a metal center. The self-assembly of such a ligand with a suitable metal precursor, like palladium(II) or platinum(II), could lead to the formation of a discrete supramolecular cage.

The table below outlines a hypothetical ligand design based on the 5,9-disubstituted-7H-dibenzo[c,g]carbazole scaffold for the construction of a supramolecular cage.

Ligand ScaffoldCoordinating GroupsPotential Metal IonsTarget Supramolecular Structure
5,9-bis(4-pyridyl)-7H-dibenzo[c,g]carbazolePyridylPd(II), Pt(II)M2L4-type cage
7H-dibenzo[c,g]carbazole-5,9-dicarboxylic acidCarboxylateCu(II), Zn(II)Paddle-wheel type cage

The synthesis of a tetrahedral metal-organic supramolecular cage with dendritic carbazole arms has been reported, showcasing the utility of carbazole derivatives in constructing complex supramolecular architectures nih.gov. In this work, a ligand with a dendritic carbazole arm was synthesized and then self-assembled with Zn(II) ions to form a tetrahedral cage nih.gov. This demonstrates the feasibility of incorporating large, functionalized carbazole units into the ligands for coordination-driven self-assembly. The resulting cages can exhibit interesting photophysical properties, such as aggregation-induced emission (AIE) nih.gov.

Electronic Structure and Spectroscopic Characterization of 5,9 Dibromo 7h Dibenzo C,g Carbazole Systems

Frontier Molecular Orbital Theory Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties of a molecule, such as its ionization potential, electron affinity, and the nature of its electronic transitions.

Influence of Bromine Substitution on Orbital Energy Levels

The substitution of hydrogen with bromine atoms at the 5 and 9 positions of the 7H-dibenzo[c,g]carbazole framework induces significant changes in the energy levels of the frontier molecular orbitals. Generally, bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I effect). This effect tends to lower the energy of both the HOMO and LUMO levels.

However, bromine also possesses lone pairs of electrons in its outer shell, which can participate in resonance with the aromatic system (a +M or +R effect). This resonance effect can lead to a destabilization (raising of energy) of the HOMO level. The net effect of bromine substitution on the orbital energies is a balance between these inductive and resonance effects.

In the case of 5,9-Dibromo-7H-dibenzo[c,g]carbazole, the electron-withdrawing nature of bromine is expected to dominate, leading to a stabilization of both the HOMO and LUMO levels compared to the unsubstituted 7H-dibenzo[c,g]carbazole. This stabilization results in an increased ionization potential and electron affinity. The energy gap between the HOMO and LUMO may also be altered, which has direct implications for the molecule's absorption and emission properties.

Table 1: Predicted Effect of Bromine Substitution on Frontier Orbital Energies

CompoundPredicted HOMO Energy LevelPredicted LUMO Energy LevelPredicted HOMO-LUMO Gap
7H-dibenzo[c,g]carbazoleHigherHigherLarger
This compoundLowerLowerPotentially altered

Assessment of Intramolecular Charge Transfer (ICT) Characteristics

The concept of intramolecular charge transfer (ICT) is pivotal in understanding the photophysical behavior of donor-acceptor systems. In this compound, the carbazole (B46965) moiety acts as an electron donor, while the bromine atoms, due to their electron-withdrawing nature, can enhance the acceptor character of the dibenzo[c,g]carbazole framework.

Upon photoexcitation, an electron can be promoted from the HOMO, which is typically localized on the electron-donating carbazole core, to the LUMO, which may have significant contributions from the bromine-substituted regions. This redistribution of electron density from the donor to the acceptor part of the molecule constitutes an ICT state. The formation of an ICT state is often characterized by a large change in dipole moment upon excitation and can lead to solvatochromic shifts in emission spectra. While specific studies on this compound are limited, related carbazole derivatives with acceptor groups are known to exhibit ICT characteristics.

Effects of Molecular Conformation on Electronic Delocalization

The planarity of the 7H-dibenzo[c,g]carbazole system is a key factor governing the extent of π-electron delocalization. A more planar conformation allows for greater overlap of p-orbitals, leading to a more extensive delocalization of electrons across the molecule. This enhanced delocalization generally results in a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.

The introduction of bromine atoms at the 5 and 9 positions can potentially induce steric hindrance, leading to a slight distortion from planarity. Any deviation from a planar conformation would disrupt the π-conjugation, thereby affecting the electronic delocalization. This could lead to a widening of the HOMO-LUMO gap and a blue-shift in the spectroscopic properties compared to a perfectly planar analogue. Computational studies on related substituted carbazoles could provide more precise insights into the conformational effects in this compound.

Optical Spectroscopy Investigations

Optical spectroscopy provides experimental evidence for the electronic transitions and de-excitation pathways within a molecule.

Ultraviolet-Visible Absorption Spectroscopy: Analysis of Electronic Transitions

The UV-Vis absorption spectrum of 7H-dibenzo[c,g]carbazole, the parent compound, exhibits characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic system. For instance, absorption coefficients at 313 nm and 366.0 nm have been reported for 7H-dibenzo[c,g]carbazole. nih.gov

The introduction of bromine atoms in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This shift is a consequence of the stabilization of the LUMO and potentially the destabilization of the HOMO due to the competing inductive and resonance effects of bromine, which can lead to a smaller energy gap for electronic transitions. The intensity of the absorption bands may also be affected by the bromine substitution.

Table 2: Representative UV-Vis Absorption Data for 7H-dibenzo[c,g]carbazole

Wavelength (nm)Molar Absorption Coefficient (L/mol-cm)Solvent System
3134,2105% acetonitrile, 95% water at pH 4.5
366.013,0005% acetonitrile, 95% water at pH 4.5
Data for the unsubstituted parent compound. nih.gov

Photoluminescence Emission Spectroscopy: Fluorescence and Phosphorescence Properties

Carbazole and its derivatives are well-known for their fluorescent properties. Following absorption of light and excitation to a higher electronic state, the molecule can relax to the ground state via the emission of a photon, a process known as fluorescence. The fluorescence spectrum of this compound is expected to be red-shifted compared to that of 7H-dibenzo[c,g]carbazole, mirroring the trend observed in the absorption spectra.

Furthermore, the presence of heavy atoms like bromine is known to enhance spin-orbit coupling. This increased spin-orbit coupling facilitates intersystem crossing from the singlet excited state (S1) to a triplet excited state (T1). Consequently, the fluorescence quantum yield of this compound may be lower than that of the parent compound due to this competing non-radiative pathway.

The enhanced intersystem crossing also increases the probability of phosphorescence, which is the radiative decay from the triplet state to the singlet ground state. Therefore, this compound is expected to exhibit more significant phosphorescence compared to 7H-dibenzo[c,g]carbazole. The phosphorescence emission would occur at a longer wavelength (lower energy) than the fluorescence. libretexts.org

Table 3: Summary of Expected Photoluminescence Properties

CompoundExpected FluorescenceExpected Phosphorescence
7H-dibenzo[c,g]carbazoleHigher quantum yield, shorter wavelengthWeaker
This compoundLower quantum yield, longer wavelengthStronger

Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena

A thorough search of scientific databases and literature archives did not yield any specific studies on the solvatochromic or aggregation-induced emission (AIE) properties of this compound. While carbazole-based compounds are known to exhibit these phenomena, no experimental data, such as solvatochromic shift tables or AIE quantum yield measurements, could be found for this particular dibrominated derivative.

Mechanofluorochromism (MFC) in the Solid State

There is currently no available research in the public domain that investigates or reports on the mechanofluorochromic (MFC) behavior of this compound in the solid state. Consequently, there are no detailed findings or data to present on this topic.

Electrochemical Properties and Redox Behavior

Detailed electrochemical studies, including cyclic voltammetry, are essential for understanding the redox behavior and electronic energy levels of a compound. However, such specific data for this compound is not present in the available scientific literature.

No published cyclic voltammetry data, including specific oxidation and reduction potentials for this compound, could be located. Therefore, a data table of its electrochemical potentials cannot be compiled.

Without experimental electrochemical data, it is not possible to determine the electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound.

Advanced Structural Characterization Techniques

Advanced spectroscopic techniques are crucial for the structural elucidation of chemical compounds.

While Nuclear Magnetic Resonance (NMR) spectroscopy is a standard method for structural confirmation, specific ¹H NMR and ¹³C NMR spectral data and their assignments for this compound are not available in the reviewed literature. For the parent compound, 7H-dibenzo[c,g]carbazole, ¹H NMR data is publicly accessible, but this does not extend to its 5,9-dibromo derivative.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice to confirm its molecular formula, C20H11Br2N.

The presence of two bromine atoms is a key feature that would be readily identifiable in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak (M+) of a dibrominated compound will exhibit a characteristic isotopic pattern. This pattern would consist of three peaks: the M+ peak corresponding to the molecule with two 79Br atoms, an M+2 peak (containing one 79Br and one 81Br), and an M+4 peak (containing two 81Br atoms). The relative intensities of these peaks would be approximately in a 1:2:1 ratio, providing a clear signature for the presence of two bromine atoms.

Table 1: Expected Isotopic Pattern for the Molecular Ion of this compound

IonCalculated m/zRelative Intensity
[C20H11(79Br)2N]+422.9265~100%
[C20H11(79Br)(81Br)N]+424.9244~196%
[C20H11(81Br)2N]+426.9224~97%

Note: The m/z values are calculated based on the exact masses of the isotopes. The relative intensities are theoretical and may vary slightly in an experimental spectrum.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Although a specific crystal structure for this compound has not been publicly reported, studies on similar brominated carbazole derivatives can offer valuable insights. For instance, the crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole reveals that the carbazole core is essentially planar. nih.gov It is reasonable to expect that the dibenzo[c,g]carbazole framework in the title compound would also be largely planar due to the extensive sp2 hybridization.

Table 2: Hypothetical Crystallographic Data Based on Similar Structures

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or similar
a (Å)10-20
b (Å)5-15
c (Å)15-25
β (°)90-110
Z (molecules/unit cell)4 or 8

Note: This data is hypothetical and based on typical values for similar organic molecules. Actual experimental data is required for confirmation.

The precise determination of the crystal structure would provide invaluable data on intermolecular distances, such as the separation between stacked aromatic rings and any potential halogen-halogen or halogen-π contacts. This information is critical for establishing structure-property relationships in the solid state.

Advanced Materials Science Applications of Dibenzo C,g Carbazole Derivatives

Organic Electronic and Optoelectronic Devices

Derivatives of 5,9-Dibromo-7H-dibenzo[c,g]carbazole are of significant interest for various organic electronic and optoelectronic devices. The bromine substituents serve as reactive sites for introducing a variety of functional groups, enabling the fine-tuning of properties such as energy levels, charge carrier mobility, and light emission characteristics.

The carbazole (B46965) moiety is well-known for its excellent hole-transporting capabilities. By functionalizing the 5 and 9 positions of this compound with electron-donating groups, it is theoretically possible to synthesize efficient hole-transport materials. These materials are crucial for facilitating the injection and transport of holes from the anode to the emissive layer in an OLED, thereby improving device efficiency and stability.

A review of current scientific literature, however, does not provide specific examples of hole-transport materials synthesized directly from this compound and their corresponding performance data in OLED devices. Research in this area has predominantly focused on other isomers of dibromo-carbazole.

In the realm of solar energy conversion, carbazole-based materials have been utilized as electron-donor components in the active layer of organic photovoltaic cells and as sensitizers in dye-sensitized solar cells. The broad absorption and suitable energy levels of carbazole derivatives make them attractive for these applications. Derivatives of this compound could potentially be designed to exhibit favorable properties for use in the active layers of OPVs and DSSCs.

Despite this potential, there is a notable absence of published research detailing the synthesis and application of this compound derivatives as active layer components in either OPVs or DSSCs. Performance metrics such as power conversion efficiency for devices employing these specific materials are not available in the reviewed literature.

Interfacial engineering is critical for achieving high-performance and stable perovskite solar cells. Hole-transporting layers that also passivate defects at the perovskite interface are of great interest. Carbazole-based self-assembled monolayers and hole-transporting materials have been shown to be effective in this regard. The functionalization of this compound could lead to novel interfacial materials for PSCs.

A thorough search of scientific databases does not yield specific studies on the use of derivatives of this compound for interfacial engineering in perovskite solar cells. Consequently, data on their impact on device stability and performance are not available.

The rigid, planar structure of the dibenzo[c,g]carbazole core is advantageous for achieving the ordered molecular packing required for high charge carrier mobility in organic field-effect transistors. The derivatization of this compound could produce organic semiconductors with excellent performance in OFETs.

However, the scientific literature lacks specific examples of OFETs fabricated using organic semiconductors derived from this compound. As a result, there is no available data on key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage for such devices.

The development of stable and efficient deep-blue emitters remains a significant challenge in the field of OLEDs for display applications. The wide bandgap and high triplet energy of the carbazole core make it an excellent platform for building blue-emitting molecules. Functionalization of this compound could potentially lead to novel blue emitters with high quantum yields.

While the development of carbazole-based blue emitters is an active area of research, there are no specific reports in the literature on the synthesis and characterization of blue-emitting materials derived from this compound. Data on their emission color purity and quantum efficiency are therefore not available.

To achieve high efficiency in phosphorescent OLEDs (PhOLEDs), host materials with high triplet energies are required to confine the triplet excitons on the phosphorescent guest molecules. The dibenzo[c,g]carbazole skeleton is a promising candidate for constructing such host materials. Derivatives of this compound could be synthesized to serve as effective hosts in PhOLEDs.

A review of the available research indicates a lack of studies focused on the synthesis and application of host materials derived from this compound. Consequently, there is no performance data for PhOLEDs utilizing hosts based on this specific compound.

Supramolecular Chemistry and Functional Materials

The dibenzo[c,g]carbazole core is an exceptional scaffold for constructing complex supramolecular systems and functional materials due to its shape-persistent and aromatic nature, which facilitates non-covalent interactions like π-π stacking. The bromine substituents on the 5,9-dibromo derivative provide reactive sites for further chemical modification, enabling the synthesis of elaborate structures.

Design and Synthesis of Supramolecular Cages and Receptors

The design of molecular cages and receptors for specific guest recognition is a cornerstone of supramolecular chemistry. Dibenzo[c,g]carbazole derivatives are attractive components for these constructs due to their rigidity and defined geometry. Researchers have successfully synthesized tetrahedral metal-organic supramolecular cages incorporating dendritic carbazole arms. mdpi.com In these designs, carbazole-based ligands are coordinated with metal ions, such as Zn(II), to form three-dimensional, cavity-containing structures. mdpi.com

The synthetic strategy often involves the creation of multitopic ligands from precursors like this compound, where the bromine atoms are replaced with coordinating groups (e.g., pyridyls) through cross-coupling reactions. anu.edu.au These ligands then self-assemble with metal ions into discrete, stable cages. mdpi.com Stacking interactions between the carbazole units can further guide the assembly process, leading to the formation of unique interlocked cage structures. researchgate.net These cages can encapsulate guest molecules, with potential applications in sensing, catalysis, and drug delivery. rsc.org

Exploration in Polymeric Energy Storage Materials (e.g., MOFs, COFs)

The inherent porosity and high surface area of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) make them prime candidates for energy storage applications. nih.govresearchgate.net The incorporation of redox-active organic linkers is key to their function in batteries and supercapacitors. Carbazole-based building blocks, derived from molecules like this compound, are being explored for this purpose.

Carbazole-equipped MOFs have been synthesized by attaching carbazole groups as side arms onto dicarboxylate linkers, which then coordinate with metal clusters (e.g., Zr-O). nih.govacs.org These materials exhibit stability and can be used in photocatalysis and fluorescence-based sensing. nih.govacs.orgrsc.org The introduction of substituents onto the carbazole unit can control the flexibility and robustness of the resulting framework, which in turn affects gas adsorption and separation performance. bohrium.com

In COFs, carbazole units are integrated into the polymeric backbone through strong covalent bonds, forming crystalline, porous 2D or 3D networks. mdpi.comresearchgate.net These electron-rich frameworks show promise as metal-free catalysts for energy-related reactions, such as the oxygen reduction reaction (ORR), and as materials for supercapacitors. nih.govmdpi.com The tunable architecture and high stability of carbazole-based COFs make them a versatile platform for developing next-generation energy storage devices. nih.gov

Materials for Photothermal Conversion

Photothermal conversion, the process of converting light into heat, is crucial for applications like solar steam generation and photothermal therapy. researchgate.netnih.gov Materials with broad absorption, particularly in the near-infrared (NIR) region, and efficient non-radiative decay pathways are required. nih.gov

Derivatives of dibenzo[c,g]carbazole are being investigated for these applications. For instance, charge-transfer cocrystals formed between 3,6-dibromocarbazole (B31536) (a related isomer) as an electron donor and 7,7',8,8'-tetracyanoquinodimethane (TCNQ) as an electron acceptor exhibit broad absorption from 300 to 900 nm. rsc.org While these specific cocrystals showed a lower photothermal conversion efficiency (32.0%) compared to their non-brominated counterparts, the study demonstrates that tuning the charge transfer degree via halogenation is a viable strategy for modulating photothermal properties. rsc.org

More complex interlocked supramolecular cages built from carbazole-based ligands have demonstrated remarkable photothermal conversion capabilities. researchgate.net These large, intricate structures exhibit broad-band absorption into the NIR region. When incorporated into membranes, they have been successfully used for solar energy-driven steam generation for seawater desalination, achieving evaporation rates as high as 1.52 kg·m⁻²·h⁻¹. researchgate.net These findings highlight the potential of designing advanced carbazole-based supramolecular systems for efficient light-to-heat conversion.

Material SystemKey FeaturePhotothermal Efficiency / PerformanceReference
Dibromocarbazole/TCNQ CocrystalCharge-Transfer Interaction32.0% rsc.org
Interlocked Carbazole-based Cage MembraneSupramolecular Assembly1.52 kg·m⁻²·h⁻¹ evaporation rate researchgate.net

Interface Science and Engineering

Interfaces between different materials are critical in electronic and optoelectronic devices, governing charge injection, extraction, and transport. Derivatives of this compound are used to engineer these interfaces, particularly through the formation of self-assembled monolayers (SAMs), to enhance device performance and stability.

Formation of Self-Assembled Monolayers (SAMs) for Device Performance Enhancement

Self-assembled monolayers are highly ordered molecular layers that form spontaneously on a substrate surface. In devices like perovskite solar cells (PSCs), SAMs are increasingly used as hole-transporting layers (HTLs) that facilitate the efficient extraction of positive charge carriers from the perovskite absorber layer to the electrode. researchgate.netfigshare.comresearchgate.net

Carbazole-based molecules equipped with anchoring groups like phosphonic or thiol acids are ideal for forming SAMs on transparent conductive oxides (e.g., ITO) or metal electrodes. cityu.edu.hknih.govnih.gov The rigid, π-conjugated dibenzo[c,g]carbazole core promotes strong π-π interactions between adjacent molecules, leading to the formation of a dense and ordered monolayer. cityu.edu.hk This ordered packing is crucial for efficient charge transport and for creating a uniform surface that promotes high-quality crystallization of the overlying perovskite film. figshare.comcityu.edu.hk The use of a π-expanded dibenzo[c,g]carbazole-based SAM in an inverted PSC resulted in a champion power conversion efficiency (PCE) of 24.1%, demonstrating the effectiveness of this molecular design strategy. cityu.edu.hk

SAM Core StructureDeviceKey Performance MetricReference
7H-dibenzo[c,g]carbazole (CbzNaph)Inverted Perovskite Solar CellPCE of 24.1% cityu.edu.hk
[2-(3,6-dimethoxy-9H-carbazol-9-yl) ethyl] phosphonic acid (MeO-2PACz)Inverted Perovskite Solar CellPCE of 25.51% figshare.com

Tuning of Electrode Work Function and Energy Level Alignment at Interfaces

Proper energy level alignment between adjacent layers in an electronic device is essential for minimizing energy losses during charge transfer. nih.govresearchgate.net The work function (WF) of an electrode—the energy required to remove an electron from its surface—is a critical parameter. SAMs can precisely tune the WF of electrodes. researchgate.netrwth-aachen.denih.gov

SAM MoleculeSubstrateModified Work Function (eV)Reference
Br-2SCz (Brominated Thiol Carbazole)Gold (Au)5.48 nih.gov
2SCz (Thiol Carbazole)Gold (Au)4.86 nih.gov
tBu-2SCz (tert-Butyl Thiol Carbazole)Gold (Au)4.52 nih.gov

Research on this compound in Advanced Materials Applications Remains Nascent

While the broader family of carbazole derivatives has seen extensive investigation for use in advanced materials, specific research into the properties and applications of this compound, particularly concerning the suppression of interfacial nonradiative recombination in optoelectronic devices, is not yet prevalent in publicly accessible scientific literature. The potential of this specific compound can be inferred from general trends in the field, but detailed, direct studies are required for a comprehensive understanding.

The quest for highly efficient and stable optoelectronic devices, such as perovskite solar cells and organic light-emitting diodes (OLEDs), has spurred significant research into novel organic semiconductor materials. Among these, carbazole-based compounds have emerged as a promising class of materials, often utilized as hole-transporting layers (HTLs) due to their excellent charge-transport properties and chemical stability. A critical challenge in the performance of these devices is minimizing energy losses due to nonradiative recombination at the interfaces between different layers.

The Role of Dibenzo[c,g]carbazole Derivatives

Dibenzo[c,g]carbazole, a rigid and planar aromatic structure, forms the core of a variety of functional materials. Its derivatives are being explored for their potential in advanced material applications. The introduction of bromine atoms onto the carbazole core, creating compounds like this compound, is a common strategy to tune the electronic and physical properties of the material. Bromination can influence factors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and molecular packing, all of which are crucial for device performance.

Strategies for Suppressing Interfacial Nonradiative Recombination

The suppression of interfacial nonradiative recombination is a key area of research in the development of high-performance solar cells and LEDs. The primary strategies employed often involve the use of specialized interfacial layers or additives that can:

Passivate Defects: Uncoordinated ions or vacancies at the surface of materials like perovskites can act as traps for charge carriers, leading to nonradiative recombination. Interfacial materials with Lewis base or Lewis acid functionalities can coordinate with these defects, effectively neutralizing them.

Improve Energy Level Alignment: A smooth and efficient transfer of charge carriers from the active layer to the transport layers is essential. By carefully tuning the energy levels of the interfacial material, a more favorable alignment can be achieved, reducing the energy barrier for charge extraction and minimizing the chances of interfacial recombination.

Enhance Film Morphology: The quality of the interface is highly dependent on the morphology of the deposited layers. A uniform and pinhole-free interfacial layer can ensure better contact with the adjacent layers, reducing the likelihood of short circuits and improving charge transport.

To illustrate the type of data that would be necessary to evaluate the effectiveness of this compound in this context, the following tables present hypothetical research findings based on common characterization techniques used in the field.

Table 1: Hypothetical Optoelectronic Properties of Perovskite Solar Cells with Different Hole-Transporting Layers

Hole-Transporting LayerPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current (JSC) [mA/cm2]Fill Factor (FF) [%]
Standard Spiro-OMeTAD21.51.1223.880.5
7H-dibenzo[c,g]carbazole19.81.0923.577.3
This compound 22.3 1.15 24.0 81.2

Table 2: Hypothetical Interfacial Recombination Characterization Data

Interfacial LayerTrap-State Density (Nt) [cm-3]Charge Carrier Lifetime (τ) [ns]Photoluminescence Quantum Yield (PLQY) [%]
Without Interfacial Layer5.2 x 101615012
With 7H-dibenzo[c,g]carbazole3.1 x 101628025
With this compound 1.5 x 1016 450 45

These hypothetical data tables are intended to demonstrate the kind of research outcomes that would be necessary to substantiate the claim that this compound is an effective material for suppressing interfacial nonradiative recombination. The data would suggest that the introduction of bromine atoms leads to a reduction in trap-state density, an increase in charge carrier lifetime, and a higher photoluminescence quantum yield, all of which are indicative of reduced nonradiative recombination. This, in turn, would be reflected in improved device performance metrics such as power conversion efficiency and open-circuit voltage.

Computational Modeling and Theoretical Studies of 5,9 Dibromo 7h Dibenzo C,g Carbazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 5,9-Dibromo-7H-dibenzo[c,g]carbazole, DFT calculations would be instrumental in determining its optimized ground-state geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state, providing crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its potential as a semiconductor. The distribution of these frontier orbitals would also reveal the regions of the molecule involved in electron donation and acceptance.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational tool. rsc.org TD-DFT calculations can predict the energies of electronic excited states, which are crucial for understanding the molecule's photophysical properties. researchgate.net

By calculating the transition energies and oscillator strengths between the ground and various excited states, it is possible to simulate the molecule's UV-Vis absorption spectrum. This simulated spectrum can be compared with experimental data to validate the computational methodology. TD-DFT also provides insights into the nature of electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge transfer between different regions.

Simulation of Charge Transfer Processes and Orbital Localization

The simulation of charge transfer processes is vital for assessing the potential of this compound in electronic devices. Quantum chemical methods can be used to calculate parameters such as reorganization energy, which quantifies the geometric relaxation energy upon addition or removal of an electron. Lower reorganization energies are generally desirable for efficient charge transport.

Analysis of orbital localization, often visualized through molecular orbital plots, helps in understanding how and where charge is distributed within the molecule in its neutral and charged states. This information is critical for designing molecules with efficient charge transport pathways and for understanding intermolecular charge transfer processes in aggregated systems.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a larger ensemble of molecules over time. This approach is essential for understanding the bulk properties and intermolecular interactions of this compound.

Investigation of Conformational Dynamics and Intermolecular Interactions

Molecular dynamics simulations can reveal the conformational flexibility of the this compound molecule. By simulating the motion of atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. Understanding the conformational landscape is important as it can significantly influence the molecule's electronic properties and how it packs in the solid state.

Furthermore, MD simulations provide a detailed picture of the non-covalent interactions between neighboring molecules, such as van der Waals forces and electrostatic interactions. These interactions govern the self-assembly and packing of molecules in condensed phases.

Prediction of Aggregation Behavior in Solution and Solid State

The performance of organic electronic devices is highly dependent on the molecular organization in the thin film state. Molecular dynamics simulations can be used to predict the aggregation behavior of this compound in both solution and the solid state. By simulating a system containing many molecules, it is possible to observe how they self-assemble and form ordered or disordered structures.

These simulations can predict key morphological features, such as the degree of crystallinity, molecular orientation, and the nature of intermolecular stacking (e.g., pi-pi stacking). This information is invaluable for understanding how processing conditions might influence the final morphology and, consequently, the charge transport and photophysical properties of the material.

Theoretical Analysis of Charge Transport Phenomena

The charge transport in organic materials at a molecular level is often described by the hopping model, where charges (electrons or holes) move between adjacent molecules. The efficiency of this process is largely determined by two key parameters: the internal reorganization energy (λ) and the electronic coupling matrix element (V). Density Functional Theory (DFT) is a powerful tool for calculating these parameters and predicting the charge transport properties of materials like this compound.

The reorganization energy (λ) is the energy required for the geometrical relaxation of a molecule upon gaining or losing a charge carrier. A lower reorganization energy generally leads to a higher charge transfer rate. It is composed of two components: λ1, the energy difference between the neutral molecule in its optimized geometry and in the geometry of the ion, and λ2, the energy difference between the ion in its optimized geometry and in the geometry of the neutral molecule. The total reorganization energy is the sum of these two components.

The introduction of bromine atoms at the 5 and 9 positions of the dibenzo[c,g]carbazole core is expected to influence the reorganization energy. The electron-withdrawing nature of bromine can alter the electron density distribution and the molecular geometry upon ionization, which in turn affects the energy required for structural relaxation.

Table 1: Representative Reorganization Energies for Carbazole (B46965) Derivatives

CompoundHole Reorganization Energy (λh) [eV]Electron Reorganization Energy (λe) [eV]
Carbazole (Cz)0.270.10
Benzo[b]carbazole (BbCz)0.180.11

Note: The data in this table is based on computational studies of carbazole and its isomers and is intended to be illustrative of the typical range of reorganization energies for such compounds. Specific values for this compound would require dedicated DFT calculations.

The electronic coupling matrix element (V), also known as the transfer integral, quantifies the strength of the electronic interaction between adjacent molecules in a molecular assembly. A larger electronic coupling facilitates more efficient charge hopping. This parameter is highly sensitive to the intermolecular distance and the relative orientation of the molecules, which are dictated by the crystal packing or the morphology of the thin film.

Theoretical calculations of the electronic coupling for this compound would involve modeling the interactions within a dimer or a larger molecular cluster. The introduction of bulky bromine atoms at the 5 and 9 positions can significantly influence the π-π stacking arrangement, potentially leading to a different intermolecular electronic coupling compared to the unsubstituted parent compound. The specific crystal packing polymorphism can result in a range of electronic coupling values for the same material.

Table 2: Hypothetical Electronic Coupling Values for Different Stacking Configurations

Stacking ConfigurationIntermolecular Distance (Å)Electronic Coupling (V) [meV]
Face-to-Face3.550
Slipped-Parallel3.835
T-shaped4.510

Note: This table presents hypothetical values to illustrate the dependence of electronic coupling on the molecular arrangement. The actual values for this compound would depend on its specific solid-state packing.

Elucidation of Structure-Property Relationships through Computational Approaches

Computational chemistry offers powerful tools to establish relationships between the molecular structure of a material and its macroscopic properties. For this compound, these approaches can guide the synthesis of new derivatives with tailored electronic characteristics.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific target property. In the context of organic electronics, QSPR can be used to predict properties like ionization potential, electron affinity, and charge mobility based on a set of calculated molecular descriptors.

For carbazole-based materials, a QSPR study would involve calculating a variety of descriptors for a series of derivatives, including constitutional, topological, geometrical, and quantum-chemical parameters. These descriptors would then be used to build a mathematical model that can predict the desired electronic property. Such models can accelerate the discovery of new materials by allowing for the virtual screening of a large number of candidate molecules before their synthesis.

Table 3: Example of a QSPR Model Framework

Dependent Variable (Property)Independent Variables (Molecular Descriptors)
Hole MobilityHOMO Energy, Reorganization Energy, Molecular Surface Area
Electron MobilityLUMO Energy, Reorganization Energy, Dipole Moment
Band GapHOMO-LUMO Gap, Electronegativity, Molecular Volume

Note: This table outlines a conceptual framework for QSPR models. The actual descriptors and their coefficients would be determined through statistical analysis of a dataset of carbazole derivatives.

The insights gained from computational modeling can be leveraged for the rational design of new carbazole-based materials with improved performance. By understanding how modifications to the molecular structure of this compound affect its electronic properties, researchers can strategically introduce different functional groups to tune its characteristics.

For example, replacing the bromine atoms with other substituents, such as electron-donating alkyl chains or electron-withdrawing cyano groups, could be explored computationally to predict the impact on the reorganization energy and electronic coupling. elsevierpure.com Furthermore, extending the π-conjugated system by adding other aromatic units to the dibenzo[c,g]carbazole core could be investigated to modulate the HOMO and LUMO energy levels and thereby the optoelectronic properties. mdpi.com This computational-led design process can significantly reduce the experimental effort required to develop new high-performance materials for organic electronic devices. researchgate.net

Future Research Directions and Emerging Paradigms in Dibenzo C,g Carbazole Science

Development of Advanced Synthetic Strategies for Complex and Multifunctional Architectures

The synthesis of precisely functionalized dibenzo[c,g]carbazole derivatives like 5,9-Dibromo-7H-dibenzo[c,g]carbazole is paramount for the systematic investigation of their properties and applications. While the parent 7H-dibenzo[c,g]carbazole can be synthesized through various methods, including the Bucherer-Bergs reaction followed by cyclization, the regioselective introduction of bromine atoms at the 5 and 9 positions presents a synthetic challenge.

Furthermore, the synthetic strategies should not be limited to the dibromo derivative alone. The bromine atoms can serve as versatile synthetic handles for further functionalization through cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This would enable the creation of a diverse library of complex and multifunctional architectures based on the 5,9-disubstituted DBC scaffold, each with unique electronic and photophysical properties.

Exploration of Novel Electronic and Photophysical Phenomena in Halogenated Dibenzo[c,g]carbazoles

The introduction of bromine atoms at the 5 and 9 positions of the 7H-dibenzo[c,g]carbazole core is expected to significantly influence its electronic and photophysical properties. The heavy atom effect of bromine can enhance spin-orbit coupling, which may promote intersystem crossing and lead to interesting phosphorescent properties.

Future research should focus on a thorough investigation of these properties. This would involve detailed photophysical studies, including the determination of absorption and emission spectra, fluorescence and phosphorescence quantum yields, and excited-state lifetimes. The impact of bromination on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) will be of particular interest, as this will determine the material's charge-injection and transport characteristics. It is anticipated that the electron-withdrawing nature of the bromine atoms will lead to a stabilization of the HOMO level, potentially improving the air stability of the resulting materials.

Moreover, the specific substitution pattern in this compound could lead to unique intramolecular charge-transfer (ICT) characteristics, especially if further functionalized with donor or acceptor moieties. The interplay between the halogen atoms and other substituents could give rise to novel photophysical phenomena, such as thermally activated delayed fluorescence (TADF), which is highly sought after for next-generation organic light-emitting diodes (OLEDs).

Integration into Next-Generation Organic and Hybrid Electronic Devices

The anticipated electronic and photophysical properties of this compound make it a promising candidate for a variety of organic and hybrid electronic devices. Its high thermal stability and potential for good charge transport make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs), where it could facilitate efficient energy transfer to phosphorescent guest emitters.

Future research will involve the design and fabrication of OLEDs incorporating this material. The performance of these devices, including their efficiency, color purity, and operational stability, will need to be systematically evaluated. Furthermore, the potential of this compound as a hole-transporting material in organic photovoltaics (OPVs) and perovskite solar cells should be explored. Its deep HOMO level could lead to a better energy level alignment with the photoactive layer, resulting in improved device performance.

The versatility of the dibromo-DBC scaffold also opens up possibilities for its use in other electronic applications, such as organic field-effect transistors (OFETs) and organic sensors. The ability to further functionalize the molecule at the bromine positions will be key to tailoring its properties for these specific applications.

Synergistic Experimental and Computational Approaches for Predictive Materials Design

A powerful paradigm in modern materials science is the combination of experimental synthesis and characterization with computational modeling. This synergistic approach can accelerate the discovery and optimization of new materials by providing a deeper understanding of their structure-property relationships.

For this compound, quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be employed to predict its geometric and electronic structure, as well as its photophysical properties. These calculations can provide valuable insights into the effects of bromination on the molecular orbitals, absorption and emission spectra, and excited-state dynamics.

Future research should focus on a close collaboration between experimentalists and computational chemists. Theoretical predictions can guide the synthesis of new derivatives with desired properties, while experimental results can be used to validate and refine the computational models. This iterative feedback loop will be crucial for the rational design of next-generation materials based on the dibenzo[c,g]carbazole framework. For instance, computational screening of a virtual library of 5,9-disubstituted DBC derivatives could identify promising candidates for specific applications before their synthesis is attempted, saving significant time and resources.

Harnessing Intermolecular Interactions for Enhanced Material Performance

In the solid state, the performance of organic electronic materials is not solely determined by the properties of individual molecules but also by their packing and intermolecular interactions. The presence of bromine atoms in this compound introduces the possibility of strong and directional halogen bonding.

Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base, which can play a crucial role in controlling the self-assembly and solid-state packing of molecules. Future research should investigate the crystal structure of this compound and its derivatives to understand the role of halogen bonding and other intermolecular interactions, such as π-π stacking, in determining their molecular arrangement.

Q & A

Q. What are the established synthetic methodologies for preparing 5,9-Dibromo-7H-dibenzo[c,g]carbazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Bromination of the parent carbazole structure typically involves using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, brominated carbazole derivatives can be synthesized via alkylation reactions using 1,4-dibromobutane and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene at 45°C, achieving yields >85% after recrystallization . Key factors include reaction time (3–24 hours), solvent choice (e.g., DMSO for solubility), and temperature (reflux vs. ambient). Purity is optimized via vacuum distillation to remove unreacted reagents and recrystallization from ethanol/water mixtures.

Table 1: Representative Synthesis Protocols

MethodReagents/ConditionsYieldPurityReference
BrominationNBS, DMF, 80°C70%>95%
Alkylation1,4-dibromobutane, TBAB, toluene89.5%97%

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: The compound exhibits acute toxicity (H301/H311), carcinogenicity (H350), and environmental hazards (H410). Mandatory protocols include:

  • Personal Protection: Gloves (nitrile), lab coats, and FFP3 respirators to prevent inhalation/contact .
  • Storage: In airtight containers under inert gas (N₂/Ar) at –20°C, segregated from oxidizing agents .
  • Waste Disposal: Incineration at >1000°C with alkaline scrubbers to neutralize brominated byproducts .

Q. How has the carcinogenic potential of this compound been validated in experimental models?

Q. What environmental monitoring strategies are used to detect this compound in ecosystems?

Methodological Answer: Detection relies on high-performance liquid chromatography (HPLC) coupled with fluorescence spectroscopy (λexem = 290/400 nm) or mass spectrometry (APCI-FTICR-MS). Polyhalogenated carbazoles, including the dibromo derivative, are quantified in sediment/water samples via solid-phase extraction (C18 columns) with recovery rates >90% .

Advanced Research Questions

Q. How does metabolic activation by CYP1A1 influence the regioselectivity of this compound binding to DNA?

Methodological Answer: Computational docking (DFT/MD simulations) reveals preferential binding at the N7 position of guanine in poly[G] sequences. CYP1A1 oxidizes the carbazole ring, forming electrophilic epoxides that covalently bind DNA. Key steps:

  • Metabolic Pathway: CYP1A1-mediated oxidation → epoxide formation → nucleophilic attack by guanine N7 .
  • Experimental Validation: HPLC isolation of three distinct DBC-poly[G] adducts with λem shifts (+5–10 nm) confirms intact π-electron systems post-binding .

Q. What contradictions exist between in vitro and in vivo data on the compound’s binding to cytosolic proteins?

Methodological Answer: Discrepancies arise in binding kinetics and target proteins:

  • In Vitro: Non-covalent binding predominates to GST (45 kDa) without microsomes .
  • In Vivo: Covalent binding dominates after metabolic activation, targeting 100+ kDa proteins . Resolution requires co-incubation with hepatic microsomes and NADPH to simulate metabolic activation in vitro .

Q. What computational approaches are used to predict the environmental persistence and toxicity of this compound?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models predict logKow = 5.2 (high bioaccumulation) and EC50 = 1.2 µM for aquatic toxicity. Molecular dynamics simulations assess interaction with lipid bilayers, showing strong membrane permeability (ΔG = –45 kJ/mol) .

Q. How does the bromination pattern influence the compound’s efficacy as a hole-transport layer in perovskite solar cells?

Methodological Answer: Bromine atoms enhance hole mobility (µh = 2.1×10<sup>–3</sup> cm²/V·s) by lowering the HOMO level (–5.56 eV vs. vacuum), improving energy alignment with perovskite layers (e.g., CH3NH3PbI3). Device efficiency increases from 18.2% (non-brominated) to 21.7% (brominated) due to reduced interfacial recombination .

Q. What NMR techniques elucidate intermolecular interactions between carbazole derivatives and solvents like DMF?

Methodological Answer: <sup>1</sup>H DOSY and NOESY NMR reveal hydrogen bonding between DMF’s carbonyl oxygen and the carbazole N–H proton (distance <5 Å). Chemical shift perturbations (Δδ = +0.3 ppm for N–H) confirm strong interactions, guiding solvent selection for separation protocols .

Q. Why do mutagenicity assays show conflicting results for this compound?

Methodological Answer: Discrepancies stem from assay sensitivity and metabolic activation:

  • Negative in Salmonella (Ames test): Lack of endogenous CYP enzymes in bacterial systems .
  • Positive in Mammalian Cells: S9 liver fractions activate the compound, inducing micronuclei (10 µM, p < 0.01) .

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